Mecilizine hydrochloride is synthesized from piperazine derivatives and is available in various formulations, including tablets for oral administration. Its active ingredient is derived from the chemical structure that incorporates a p-chlorophenyl group and a methyl group on a piperazine backbone.
Mecilizine hydrochloride can be synthesized through multiple methods involving the reaction of piperazine derivatives with appropriate aromatic compounds. The general synthetic route includes:
The synthesis typically requires controlled temperature and pH conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography are used to monitor the reaction progress and product purity.
Mecilizine hydrochloride has a complex molecular structure characterized by its piperazine ring and aromatic substituents. The IUPAC name for mecizine hydrochloride is 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride monohydrate.
Mecilizine hydrochloride undergoes various chemical reactions typical for antihistamines, including:
The stability of mecizine hydrochloride can be influenced by factors such as light exposure, temperature, and humidity, which are critical in pharmaceutical formulations.
Mecilizine hydrochloride acts primarily as a competitive antagonist at histamine H1 receptors in the central nervous system. By blocking these receptors, it reduces the excitability of vestibular pathways that mediate nausea and vomiting.
Studies have shown that mecizine effectively blocks the vestibular system's response to motion stimuli, providing symptomatic relief from motion sickness.
The solubility profile suggests that mecizine hydrochloride may have limited bioavailability when administered orally, necessitating careful formulation for effective therapeutic use.
Mecilizine hydrochloride is primarily utilized in clinical settings for:
In addition to its clinical applications, mecizine is also used in research settings to study histamine receptor interactions and central nervous system effects.
Meclizine hydrochloride is chemically designated as 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate, with the molecular formula C₂₅H₂₇ClN₂·2HCl·H₂O and a molecular weight of 481.89 g/mol [3] [7]. The compound presents as a white to slightly yellowish crystalline powder, characteristic of its piperazine-class antihistamine structure. Key physicochemical properties include:
Degradation pathways involve aromatic hydroxylation and benzylic oxidation, primarily mediated by cytochrome P450 enzymes. The compound remains stable under standard storage conditions but is sensitive to extreme pH and oxidative environments [7] [9].
Table 1: Physicochemical Properties of Meclizine Hydrochloride
Property | Specification |
---|---|
Molecular Weight | 481.89 g/mol |
Solubility (Water) | 0.1 mg/mL |
Partition Coefficient (logP) | 5.9 (highly lipophilic) |
Crystal Form | Monohydrate dihydrochloride |
Thermal Decomposition | >230°C |
Meclizine exerts dual pharmacological actions through:
These mechanisms collectively:
Unlike first-generation antihistamines (e.g., diphenhydramine), meclizine’s anticholinergic effects are selective for central vestibular pathways, minimizing peripheral side effects [4] [9].
Absorption: Oral bioavailability ranges from 22–32% due to poor solubility and first-pass metabolism. Peak plasma concentrations (Tₘₐₓ) occur at 1.5–6 hours post-administration, with food marginally enhancing absorption [5] [7] [9].
Distribution: The volume of distribution is 6.78 ± 3.52 L, indicating extensive tissue penetration. Meclizine crosses the blood-brain barrier and distributes into the inner ear labyrinth, correlating with its antivertigo effects [1] [13]. Protein binding data are limited but estimated >80% based on structural analogs [2].
Metabolism: Hepatic metabolism involves CYP2D6-mediated oxidation as the dominant pathway (>70%), producing ten identified metabolites via aromatic hydroxylation and N-dealkylation [1] [5] [7]. In vitro studies confirm CYP2D6 contributes to 86% of total clearance [7].
Elimination:
Table 2: Key Pharmacokinetic Parameters
Parameter | Value | Variability Source |
---|---|---|
Bioavailability | 22–32% | Food, formulation |
Tₘₐₓ | 1.5–6 hours | Gastric emptying rate |
Vd | 6.78 ± 3.52 L | Tissue binding affinity |
t₁/₂ | 5–6 hours | CYP2D6 phenotype |
Primary Metabolite | Norchlorcyclizine | Species-specific (rat model) |
CYP2D6 genetic polymorphisms significantly alter meclizine pharmacokinetics and clinical response:
Genetic testing for CYP2D6 variants is recommended in treatment-resistant vertigo to optimize dosing. Clinical trials in achondroplasia (off-label use) confirm these polymorphisms affect steady-state plasma concentrations [1] [9].
Table 3: CYP2D6 Phenotype Effects on Meclizine Kinetics
Phenotype | Prevalence | Metabolic Ratio | Exposure (AUC) |
---|---|---|---|
Ultrarapid (UM) | 1–30%* | 0.1–0.5 | ↓ 60% |
Extensive (EM) | 50–80% | 1.0 (reference) | Reference |
Intermediate (IM) | 10–15% | 1.5–2.5 | ↑ 20–40% |
Poor (PM) | 7–10% | >10 | ↑ 200–300% |
*Ethnicity-dependent: Highest in Northeast Africans, Saudis.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: